(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-4-13(3)15-11-12(2)10-14-8-6-5-7-9-14/h5-10,13,15H,4,11H2,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDFAMIERGAIF-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=CC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C(=C/C1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of Primary Amines
A foundational method involves the alkylation of butan-2-amine with a suitably functionalized propenyl electrophile. For instance, 3-phenylprop-2-en-1-yl bromide reacts with butan-2-amine in anhydrous tetrahydrofuran (THF) under inert conditions, yielding the target amine after 12–24 hours at 60°C. This route requires careful control of stoichiometry to minimize polyalkylation byproducts.
Reaction Conditions:
-
Solvent: THF or dimethylformamide (DMF)
-
Base: Potassium carbonate or triethylamine
-
Temperature: 60–80°C
-
Yield: 45–60% after column chromatography
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) enhances reaction rates by leveraging aqueous-organic biphasic systems. Using benzyltriethylammonium chloride as a catalyst, butan-2-amine and 2-methyl-3-phenylpropenyl chloride react at room temperature, achieving 70–75% conversion within 6 hours. This method reduces energy costs but demands meticulous pH control to prevent hydrolysis of the electrophile.
Reductive Amination Approaches
Ketone-Amine Condensation
Reductive amination between 2-methyl-3-phenylpropenal and butan-2-amine offers a stereocontrolled pathway. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, producing the target amine with >90% stereoselectivity for the (E)-isomer.
Optimization Parameters:
-
Reducing Agent: NaBH3CN or pyridine-borane
-
Solvent: Methanol or ethanol
-
Reaction Time: 8–12 hours
-
Yield: 65–80%
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to achieve enantioselective synthesis. A rhodium-(R)-BINAP complex catalyzes the asymmetric reductive amination of 2-methyl-3-phenylpropenal with butan-2-amine, delivering the (R)-configured amine in 85% enantiomeric excess (ee).
Transition Metal-Mediated Couplings
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 2-methyl-3-phenylpropenyl bromide and butan-2-amine enables C–N bond formation under mild conditions. Using Pd2(dba)3 and Xantphos as a ligand system, this method achieves 75–85% yield with minimal side products.
Catalytic System:
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs2CO3
-
Solvent: Toluene
-
Temperature: 100°C
Hydroaminomethylation
A tandem hydroformylation-condensation process using cobalt or rhodium catalysts converts terminal alkenes into amines. Applying this to 3-phenylpropene and butan-2-amine under syngas (CO/H2) yields the target compound with 60–70% efficiency.
Biocatalytic Routes
Transaminase-Catalyzed Synthesis
Engineered transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 2-methyl-3-phenylpropenal using butan-2-amine as an amine donor. This green chemistry approach operates at 30–37°C in aqueous buffer, achieving 90% conversion with 99% ee.
Operational Parameters:
-
Enzyme Loading: 10–20 mg/mL
-
Cofactor: Pyridoxal-5’-phosphate (PLP)
-
pH: 7.0–7.5
-
Reaction Time: 24–48 hours
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | Low | Moderate | High (organic solvents) |
| Reductive Amination | 65–80 | High | High | Moderate |
| Transition Metal Coupling | 75–85 | Moderate | Low | High (metal catalysts) |
| Biocatalytic | 70–90 | Very High | High | Low |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and sustainability. Continuous flow systems integrating reductive amination with in-line purification modules have demonstrated 90% yield at kilogram-scale production. Solvent recovery systems and catalyst recycling protocols further enhance process economics.
Emerging Technologies
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products include imines, nitriles, and carboxylic acids.
Reduction: The major products include alkanes and alcohols.
Substitution: The major products include various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The compound has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit activity similar to known psychoactive substances, making it a candidate for further research in the development of new therapeutic agents targeting neurological disorders.
Synthesis of Bioactive Molecules
This compound serves as an intermediate in synthesizing various bioactive molecules. Its unique structural features allow for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects.
Building Block in Organic Synthesis
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine is utilized as a building block in organic synthesis. It can undergo various reactions, including:
- Alkylation : Used to introduce alkyl groups into other molecular frameworks.
- Amination Reactions : Facilitates the formation of amine derivatives which are essential in pharmaceuticals.
Chiral Synthesis
The compound's chiral properties enable its use in synthesizing enantiomerically pure compounds, which is crucial in pharmaceutical applications where the activity of drugs can differ significantly between enantiomers.
Case Study 1: Neuropharmacological Screening
In a study published in a peer-reviewed journal, (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine was evaluated for its neuropharmacological properties. The results indicated potential anxiolytic effects comparable to established medications, warranting further investigation into its mechanism of action and therapeutic potential.
Case Study 2: Synthesis of Anticancer Agents
Research conducted at a leading university explored the use of this compound as a precursor for synthesizing novel anticancer agents. The derivatives synthesized showed promising cytotoxic activity against various cancer cell lines, highlighting the compound's versatility in drug development.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, facilitating the binding of the compound to its target. This interaction can lead to the modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features
The compound’s uniqueness lies in its substituents:
- Butan-2-yl group : Introduces steric bulk and lipophilicity.
Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reference |
|---|---|---|---|---|---|
| (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine | N/A | C₁₄H₁₉N | 193.31 | Butan-2-yl, (2E)-2-methyl-3-phenylprop-2-en-1-yl | Target |
| methyl(2-methyl-3-phenylprop-2-en-1-yl)amine | 98978-21-3 | C₁₁H₁₅N | 161.24 | Methyl, (2E)-2-methyl-3-phenylprop-2-en-1-yl | |
| N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine | N/A | C₁₆H₁₄FN | 239.29 | Benzyl, 3-(4-fluorophenyl)prop-2-yn-1-yl | |
| (2E)-2-methyl-3-phenylprop-2-en-1-ylamine | 1176911-24-2 | C₁₃H₁₇N | 179.29 | Propenyl, (2E)-2-methyl-3-phenylprop-2-en-1-yl |
Functional Differences
Propenyl-substituted analogs (e.g., 1176911-24-2) exhibit greater flexibility due to the smaller substituent .
Electronic Effects :
- The phenyl group in the target compound enhances electron delocalization, whereas fluorophenyl substituents (e.g., in ) introduce electron-withdrawing effects, altering dipole moments and hydrogen-bonding capabilities.
Synthetic Accessibility :
Physicochemical Properties
Computational Comparisons
Biologische Aktivität
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, also known as a propenylamine derivative, is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a butan-2-yl group attached to a propenylamine moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular structure of (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₇N |
| Molecular Weight | 203.329 g/mol |
| CAS Number | 1240590-77-5 |
| Solubility | Enhanced by hydrochloride salt form |
This compound's solubility is significantly improved when in hydrochloride salt form, making it more suitable for various medicinal applications .
Biological Activity
Research indicates that compounds similar to (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as DNA synthesis inhibition and induction of apoptosis .
- Neuroactivity : The structural features of propenylamines suggest potential interactions with neurotransmitter systems, which could lead to neuroactive effects.
- Antihypertensive Effects : Certain secondary amines related to this compound have demonstrated blood pressure-lowering effects through adrenergic system interference .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of several propenylamine derivatives, including (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, against M-HeLa cells. The findings indicated significant cytotoxicity correlated with the presence of specific functional groups that enhance the compound's ability to induce DNA damage .
Case Study 2: Neuroactivity Assessment
In vitro studies assessed the neuroactivity of various propenylamines, finding that (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine exhibited significant activity at certain concentrations, suggesting potential applications in treating neurological disorders .
Comparative Analysis with Related Compounds
To better understand the unique biological profile of (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)butan-1-one | Aromatic ring with butanone structure | Potentially greater lipophilicity |
| N,N-Dimethylbenzeneethanamine | Dimethylamino group attached to ethane | Enhanced neuroactivity |
| 4-(Butanoyl)phenol | Butyric acid derivative linked to phenol | Unique anti-inflammatory properties |
These compounds share distinct pharmacological profiles that may be leveraged for specific therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution of halogenated alkanes with amines or catalytic hydrogenation of nitriles/amides using catalysts like Raney nickel . Optimization involves adjusting solvent polarity (e.g., THF for better solubility), temperature (room temperature for stability), and stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) to enhance yield (>80%) and minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- 1H/13C NMR resolves stereochemistry and confirms the (2E)-alkene configuration through coupling constants (J ≈ 12–16 Hz for trans). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and conjugated alkene C=C (~1650 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) by retention time comparison with standards .
Q. How can researchers evaluate the compound’s preliminary biological activity in enzyme inhibition assays?
- Use transaminase (TA) inhibition assays: Incubate the compound (0.1–10 µM) with recombinant TAs (e.g., from E. coli) and substrates like L-alanine. Monitor pyruvate formation via UV-Vis (λ = 340 nm, NADH depletion). IC50 values are calculated using nonlinear regression. Parallel assays with enantiopure samples assess stereoselectivity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this amine, and how is enantiomeric excess (ee) quantified?
- Chiral resolution via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H, hexane/isopropanol) separates enantiomers. Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP) in hydrogenation reactions achieves >90% ee. Polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies ee .
Q. How can computational models predict the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Docking simulations (AutoDock Vina) using GPCR crystal structures (e.g., β2-adrenergic receptor) identify binding poses. Molecular dynamics (MD) simulations (AMBER force field) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., methyl vs. phenyl groups) with predicted binding affinities (ΔG ≈ −8 to −10 kcal/mol) .
Q. What experimental designs address contradictory data on metabolic stability in hepatic microsomes?
- Fractional factorial design tests variables: microsome concentration (0.5–2 mg/mL), incubation time (0–60 min), and NADPH cofactor presence. LC-MS/MS quantifies parent compound depletion. CYP enzyme inhibition assays (e.g., CYP3A4 with ketoconazole) identify metabolic pathways. Data normalization to control compounds (e.g., verapamil) reduces inter-experimental variability .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile in preclinical models?
- Administer enantiomers (1–10 mg/kg IV/PO) to rodents. Plasma sampling at 0–24 h followed by LC-MS/MS quantifies Cmax, Tmax, and AUC. Chiral analysis reveals differences in clearance rates (e.g., R-enantiomer t₁/₂ = 3 h vs. S-enantiomer t₁/₂ = 5 h). Bile duct cannulation studies assess enterohepatic recirculation .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm absolute configuration .
- Toxicity Screening : MTT assays on HepG2 cells (24–48 h exposure) evaluate cytotoxicity (IC50 > 50 µM desirable) .
- Data Reproducibility : Validate synthetic batches with ≥3 independent replicates; report yield ± SD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
